Triclocarban

説明

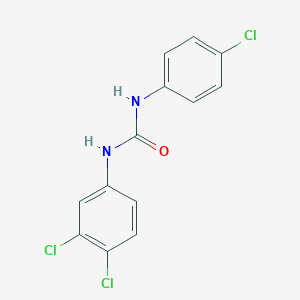

Structure

3D Structure

特性

IUPAC Name |

1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUTUKXCWQYESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3N2O | |

| Record name | TRICLOCARBAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026214 | |

| Record name | Triclocarban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triclocarban appears as fine white plates or white powder. (NTP, 1992), White solid; [Merck Index] | |

| Record name | TRICLOCARBAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triclocarban | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8083 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

250 °C at 97.8 kPa (733 mm Hg) | |

| Record name | Triclocarban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 79 °F (NTP, 1992), Insoluble, In water, 0.11 mg/L at 20 °C, Practically insoluble in water, 1 g dissolves in 25 mL acetone; 3 mL dimethyl formamide, In methanol, 1.6 g/L at 35 °C | |

| Record name | TRICLOCARBAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triclocarban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triclocarban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.336 g/cu cm at 20 °C | |

| Record name | Triclocarban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine white plates, Fine plates, Fine, white to off-white powder | |

CAS No. |

101-20-2 | |

| Record name | TRICLOCARBAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triclocarban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triclocarban [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triclocarban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triclocarban | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triclocarban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triclocarban | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICLOCARBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGG1Y1ED0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Triclocarban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

482 to 493 °F (NTP, 1992), 491.2- 493, 254.4 °C, MP: 255.2-256 °C | |

| Record name | TRICLOCARBAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triclocarban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triclocarban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Triclocarban's Endocrine Disruption Potential in Wildlife: A Technical Guide

An in-depth analysis for researchers, scientists, and drug development professionals on the endocrine-disrupting capabilities of the antimicrobial agent, triclocarban (TCC), with a focus on its impact on wildlife.

Executive Summary

This compound (TCC), a widely used antimicrobial agent, has come under scrutiny for its potential as an endocrine-disrupting chemical (EDC) in various wildlife species. This technical guide synthesizes current scientific findings on the subject, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved. Evidence suggests that TCC can interfere with the endocrine systems of fish, invertebrates, and amphibians, primarily by amplifying the action of endogenous sex hormones such as testosterone and estrogen. This can lead to a range of adverse effects on reproductive health and development in exposed wildlife populations.

Quantitative Data on Endocrine Disruption in Wildlife

The following tables summarize the quantitative effects of this compound exposure on various endocrine-related endpoints in different wildlife species.

Table 1: Effects of this compound on Fish

| Species | Exposure Concentration | Duration | Observed Effects | Reference(s) |

| Fathead Minnow (Pimephales promelas) | 5 µg/L | 22 days | >50% decrease in fecundity. | [1][2] |

| Fathead Minnow (Pimephales promelas) | 5 µg/L | 22 days | Increased number of preovulatory atretic follicles and other ovarian abnormalities. | [1] |

| Fathead Minnow (Pimephales promelas) | 1 µg/L and 5 µg/L | 22 days | No significant alteration in plasma vitellogenin (VTG), estradiol (E2), or testosterone (T) concentrations. | [1] |

| Unspecified Fish Species | 5 µg/L | 21 days | Reduced spermatogenesis in males and delayed oocyte maturation in females. Decreased serum T and E2 in both sexes. | [1] |

| Zebrafish (Danio rerio) | >350 µg/L | Not Specified | Increased mortality rates in embryos. | [3] |

| Zebrafish (Danio rerio) | 100 µg/L | Not Specified | No Observed Effect Concentration (NOEC) for developmental parameters. | [3] |

Table 2: Effects of this compound on Invertebrates

| Species | Exposure Concentration | Duration | Observed Effects | Reference(s) |

| Freshwater Mudsnail (Potamopyrgus antipodarum) | 0.2, 1.6, 4.1, 10.5 µg/L | 4 weeks | Non-monotonic increase in the number of unshelled, shelled, and total embryos. | [1][4] |

| Sea Urchin (Paracentrotus lividus) | 0.64 µg/L | Not Specified | Decreased larval length. | [3] |

| Sea Urchin (Paracentrotus lividus) | 1.6 µg/L | Not Specified | Increased larval abnormalities. | [3] |

Experimental Protocols

This section outlines the detailed methodologies employed in key experiments cited in this guide to assess the endocrine-disrupting effects of this compound.

Fish Exposure Studies (Fathead Minnow Model)

-

Test Organism: Adult fathead minnows (Pimephales promelas).

-

Acclimation: Fish are typically acclimated to laboratory conditions for at least two weeks prior to exposure.

-

Exposure System: A continuous flow-through exposure system is often used to maintain constant concentrations of TCC. The system consists of a diluter that delivers the test chemical and control water to replicate exposure tanks.

-

Exposure Concentrations: Nominal concentrations are set based on environmentally relevant levels and previous toxicity data (e.g., 1 µg/L and 5 µg/L). Actual water concentrations are verified throughout the study using analytical chemistry methods.

-

Exposure Duration: A common exposure duration for assessing reproductive effects is 21 to 28 days.

-

Endpoints Measured:

-

Fecundity: Daily egg production is monitored.

-

Gonadosomatic Index (GSI): Calculated as (gonad weight / total body weight) x 100.

-

Gonad Histology: Gonads are fixed, sectioned, and stained to examine for abnormalities such as atretic follicles or altered spermatogenesis.

-

Plasma Vitellogenin (VTG) and Steroid Hormones: Blood plasma is collected to measure VTG (a biomarker for estrogenic activity) and steroid hormones like 17β-estradiol (E2) and testosterone (T) using Enzyme-Linked Immunosorbent Assays (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Gene Expression: Gonadal or hepatic tissues are collected for RNA extraction and analysis of genes involved in steroidogenesis (e.g., cyp19a1, star) via quantitative real-time PCR (qPCR).

-

Analytical Chemistry for this compound Quantification

-

Sample Collection: Water and tissue samples are collected from exposure studies.

-

Extraction:

-

Water Samples: Solid-phase extraction (SPE) is a common method for concentrating TCC from water samples.

-

Tissue Samples: Tissues are homogenized and extracted using an organic solvent such as acetonitrile, followed by a clean-up step.

-

-

Analysis: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a sensitive and selective method for quantifying TCC in environmental and biological matrices.[1][5]

Hormone Analysis

-

Sample Collection: Blood is collected from fish and centrifuged to obtain plasma, which is then stored at -80°C until analysis.

-

Extraction: Steroid hormones are extracted from plasma using liquid-liquid extraction with a solvent like diethyl ether.[6]

-

Quantification:

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available kits are widely used for the quantification of E2 and T.[7]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high specificity and the ability to measure multiple hormones simultaneously from small sample volumes.[8][9]

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the hypothesized mechanisms by which this compound interferes with endocrine signaling pathways.

Caption: Hypothesized androgen signaling pathway modulation by this compound.

Caption: Hypothesized estrogen signaling pathway modulation by this compound.

Experimental Workflow

The following diagram outlines a general experimental workflow for assessing the endocrine-disrupting potential of a chemical in wildlife.

Caption: General experimental workflow for endocrine disruptor assessment.

Conclusion

The available scientific literature strongly indicates that this compound has the potential to act as an endocrine disruptor in various wildlife species. Its mechanism of action appears to be through the amplification of endogenous hormone signaling, leading to adverse reproductive and developmental outcomes, particularly in aquatic organisms. This technical guide provides a comprehensive overview of the current data, methodologies, and mechanistic understanding of TCC's endocrine-disrupting effects. Further research is warranted to fully elucidate the long-term ecological consequences of environmental exposure to this compound.

References

- 1. Analysis of this compound in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the antimicrobial contaminant this compound, and co-exposure with the androgen 17β-trenbolone, on reproductive function and ovarian transcriptome of the fathead minnow (Pimephales promelas) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential Developmental and Reproductive Impacts of this compound: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. THE ANTIMICROBIAL this compound STIMULATES EMBRYO PRODUCTION IN THE FRESHWATER MUDSNAIL POTAMOPYRGUS ANTIPODARUM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]

- 6. Effects of the anti-microbial contaminant this compound, and co-exposure with the androgen 17β-trenbolone, on reproductive function and ovarian transcriptome of the fathead minnow (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steroid hormones in fish, caution for present and future: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of steroid hormones in low volume plasma and tissue homogenates of fish using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of steroid hormones in low volume plasma and tissue homogenates of fish using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Triclocarban in Wastewater Treatment Plant Effluent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the occurrence of triclocarban (TCC) in the effluent of wastewater treatment plants (WWTPs). This compound, a potent antimicrobial agent formerly prevalent in personal care products such as soaps and lotions, persists through conventional wastewater treatment processes, leading to its release into the environment.[1][2][3] This document summarizes quantitative data on TCC concentrations, details the experimental protocols for its detection, and visualizes its fate and analytical workflow.

Data on this compound Occurrence

The concentration of this compound in wastewater varies significantly depending on the influent characteristics and the type of treatment process employed. The following tables summarize the reported concentrations of TCC in WWTP influent and effluent, as well as the removal efficiencies observed in various studies.

Table 1: this compound Concentrations in Wastewater Treatment Plant Influent and Effluent

| Location/Study | Influent Concentration Range | Effluent Concentration Range | Units | Reference |

| Canada (6 WWTPs) | 14.2 - 271 | 3.6 - 32.9 | ng/L | [4] |

| Durban, South Africa | 0.320 - 45.261 | µg/L | [5][6] | |

| Baltimore, USA | - | up to 6750 | ng/L | [7] |

| USA | 0.4 - 50 | 0.1 - 6 | µg/L | [8] |

| Pearl River System, China | - | 0.1 - 6.7 | µg/L | [9] |

LOQ: Limit of Quantitation

Table 2: this compound Removal Efficiencies in Wastewater Treatment Plants

| Treatment Process | Removal Efficiency (%) | Reference |

| Conventional Activated Sludge | >97 | [1] |

| Nitrification-Denitrification | ~18 (decrease in mass balance) | [1] |

| Denitrifying Sludge (1-20 mg/L TCC) | 71.2 - 79.4 | [3] |

| General WWTPs | 97 - 98 | [2] |

Experimental Protocols

Accurate quantification of this compound in complex matrices like wastewater requires robust analytical methodologies. The most common approach involves solid-phase extraction (SPE) for sample concentration and cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Collection and Preparation

-

Sample Collection: Collect 24-hour composite samples of influent and effluent in amber glass bottles to prevent photodegradation.

-

Preservation: Store samples at 4°C and process within 48 hours.

-

Filtration: For the analysis of the dissolved phase, filter water samples through a 0.45 µm glass fiber filter. Particulates collected on the filter can be analyzed separately to determine the amount of TCC sorbed to solids.

Solid-Phase Extraction (SPE)

-

Objective: To concentrate this compound from the aqueous sample and remove interfering matrix components.

-

Materials:

-

Procedure:

-

Cartridge Conditioning: Condition the SPE cartridge sequentially with 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Pass a known volume of the water sample (e.g., 300 mL) through the conditioned cartridge at a flow rate of approximately 10 mL/min.[12]

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.[12] Some protocols may include additional washing steps with hexane and dichloromethane to remove other co-adsorbed substances.[12]

-

Drying: Dry the cartridge under vacuum for approximately 10 minutes.[12]

-

Elution: Elute the retained this compound from the cartridge using a small volume of an appropriate solvent. A common elution solvent is 4-5 mL of methanol or a mixture of 50% methanol in acetone.[10][12]

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume (e.g., 0.5 mL) of the mobile phase for LC-MS/MS analysis.[12]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Objective: To separate this compound from other compounds in the extract and to provide sensitive and selective quantification.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Typical Parameters:

-

LC Column: A C18 reversed-phase column is typically used for separation.[7]

-

Mobile Phase: A gradient elution is often employed using a mixture of an aqueous solvent (e.g., water with 2 mM ammonium acetate or 10 mM acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[7][13] The addition of acetic acid can enhance sensitivity by forming adducts.[7]

-

Ionization: Electrospray ionization (ESI) in negative ion mode is the standard for this compound analysis.[7][13]

-

MS/MS Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[13] The transition of the deprotonated molecule [M-H]⁻ to specific product ions is monitored. For this compound (m/z 313.1), a common transition is to the product ion at m/z 160.[13] The presence of chlorine isotopes (³⁷Cl) results in characteristic isotopic patterns that can be used for confirmation.[7]

-

Quantification: Quantification is typically achieved using an internal standard method, with a stable isotope-labeled version of this compound (e.g., ¹³C₆-TCC) being the ideal choice to correct for matrix effects and variations in instrument response.[7]

-

Visualizations

The following diagrams, created using Graphviz, illustrate the analytical workflow for this compound and its fate within a wastewater treatment plant.

References

- 1. researchgate.net [researchgate.net]

- 2. On the Need and Speed of Regulating Triclosan and this compound in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Different Facets of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Federal Environmental Quality Guidelines - this compound - Canada.ca [canada.ca]

- 5. mdpi.com [mdpi.com]

- 6. Occurrence and Fate of Triclosan and this compound in Selected Wastewater Systems across Durban Metropolis, KwaZulu-Natal, South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of this compound in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Environmental Exposure of Aquatic and Terrestrial Biota to Triclosan and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous determination of parabens, triclosan and this compound in water by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. akjournals.com [akjournals.com]

- 13. Metabolic fate of environmental chemical this compound in colon tissues: roles of gut microbiota involved - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of Triclocarban relevant to environmental mobility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triclocarban (TCC), a potent antibacterial agent, has been a common ingredient in personal care products for decades. Its widespread use has led to its continuous release into the environment, raising concerns about its mobility, persistence, and potential ecological impact. Understanding the physicochemical properties of this compound is paramount to predicting its environmental fate and transport. This technical guide provides a comprehensive overview of these properties, complete with detailed experimental methodologies and visual representations of key environmental processes.

Core Physicochemical Properties

The environmental mobility of this compound is governed by a set of key physicochemical parameters. These properties dictate its partitioning between water, soil, and air, as well as its potential for degradation and bioaccumulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Temperature (°C) | Reference |

| Water Solubility (mg/L) | 0.11 | 20 | [1][2] |

| 0.046 ± 0.004 | 25 | [3] | |

| 0.0029 | Not Specified | [4] | |

| <100 | 26 | [5] | |

| Vapor Pressure (mm Hg) | 3.6 x 10⁻⁹ (estimated) | 25 | [1] |

| 3.45 x 10⁻¹³ (experimental) | 25 | [3] | |

| <0.1 | 25 | [5] | |

| < 1 hPa (at 50°C) | 50 | [2] | |

| pKa | 12.7 | Not Specified | [1] |

| 11.42 (Strongest Acidic) | Not Specified | [4] | |

| 12.77 ± 0.70 (Predicted) | Not Specified | [5] | |

| Octanol-Water Partition Coefficient (log Kow) | 4.342 | 25 (at pH 8.1) | [1] |

| 5.1 (ALOGPS) | Not Specified | [4] | |

| 4.93 (Chemaxon) | Not Specified | [4] | |

| 3.5 | Not Specified | [3] | |

| 4.2 - 6.0 | Not Specified | [2][6] | |

| Soil Sorption Coefficient (log Koc) | 4.08 (Koc = 12,000) | Not Specified | [7] |

| 4.69 - 4.81 (Koc = 48,865 - 64,027) | Not Specified | [7] | |

| 4.77 - 4.86 (Koc = 58,656 - 71,687) | Not Specified | [7] | |

| Soil Distribution Coefficient (Kd) (L/kg) | 763 - 1187 | Not Specified | [8][9][10] |

| Henry's Law Constant (atm·m³/mol) | 4.5 x 10⁻¹¹ (estimated) | 25 | [1] |

Experimental Protocols for Key Physicochemical Properties

Accurate determination of this compound's physicochemical properties is essential for environmental risk assessment. The following sections outline the standardized experimental protocols for measuring these key parameters.

Water Solubility: OECD Guideline 105

The water solubility of a compound is its saturation mass concentration in water at a given temperature. For a substance like this compound, with low solubility, the Column Elution Method is often employed.[7][11][12][13]

Methodology:

-

Apparatus Setup: A temperature-controlled column is packed with an inert support material coated with the test substance.

-

Elution: Water is passed through the column at a slow, constant rate.

-

Equilibrium: The water becomes saturated with this compound as it passes through the column.

-

Analysis: The concentration of this compound in the eluate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The water solubility is calculated from the mean concentration of several collected fractions.

A preliminary test is often conducted to estimate the approximate solubility and determine the appropriate amount of test substance and the time needed to reach saturation.[11]

Vapor Pressure: OECD Guideline 104

Vapor pressure is a measure of a substance's tendency to volatilize. For compounds with low vapor pressure like this compound, the Gas Saturation Method is a suitable technique.[14][15][16][17][18]

Methodology:

-

Apparatus: A stream of inert gas (e.g., nitrogen) is passed at a known flow rate through or over the surface of the test substance in a thermostatically controlled environment.

-

Saturation: The gas stream becomes saturated with the vapor of this compound.

-

Trapping: The vapor is collected in a suitable trap (e.g., a sorbent tube).

-

Quantification: The amount of trapped this compound is quantified using an appropriate analytical method (e.g., Gas Chromatography).

-

Calculation: The vapor pressure is calculated from the mass of this compound transported and the volume of gas passed through the system.

Acid Dissociation Constant (pKa): OECD Guideline 112

The pKa is a measure of the strength of an acid in solution. For this compound, a weakly acidic compound, the Spectrophotometric Method is commonly used.[19][20][21][22][23]

Methodology:

-

Principle: This method relies on the difference in the UV-Vis absorption spectra between the ionized and unionized forms of the molecule.

-

Procedure: The UV-Vis spectrum of this compound is recorded in solutions of varying pH, while the ionic strength is kept constant.

-

Data Analysis: The absorbance at a specific wavelength where the two forms have different absorptivities is plotted against the pH.

-

Calculation: The pKa is determined from the inflection point of the resulting sigmoidal curve.

Octanol-Water Partition Coefficient (Kow): OECD Guideline 107

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and its potential for bioaccumulation. The Shake Flask Method is a straightforward approach for determining Kow.[8][24][25][26]

Methodology:

-

Preparation: A solution of this compound in either n-octanol or water is prepared. Both solvents are mutually saturated before the experiment.

-

Partitioning: The solution is placed in a vessel with a known volume of the other solvent. The mixture is then shaken until equilibrium is reached.

-

Phase Separation: The n-octanol and water phases are separated, typically by centrifugation.

-

Concentration Analysis: The concentration of this compound in each phase is determined.

-

Calculation: The Kow is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the water phase.

Soil Sorption Coefficient (Kd and Koc): OECD Guideline 106

The soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are critical for predicting the leaching potential of a chemical in soil. The Batch Equilibrium Method is the standard for their determination.[4][5][10][27][28]

Methodology:

-

Soil Preparation: A series of soil samples with varying organic carbon content are used.

-

Equilibration: A known mass of soil is mixed with a solution of this compound of known concentration in a centrifuge tube. The mixture is agitated for a predetermined time to reach equilibrium.

-

Separation: The solid and liquid phases are separated by centrifugation.

-

Analysis: The concentration of this compound in the aqueous phase is measured. The amount sorbed to the soil is calculated by the difference from the initial concentration.

-

Calculation:

-

Kd is calculated as the ratio of the concentration of this compound in the soil to the concentration in the water at equilibrium.

-

Koc is calculated by dividing Kd by the fraction of organic carbon in the soil (Kd / foc).

-

Environmental Fate and Degradation Pathways

Once released into the environment, this compound is subject to various transport and transformation processes. Its high log Kow and Koc values indicate a strong tendency to partition from water into soil, sediment, and biosolids.[1][7] Volatilization from water or moist soil surfaces is not considered a significant fate process due to its very low vapor pressure and Henry's Law constant.[1]

The primary degradation pathways for this compound are biodegradation and photodegradation, although it is generally considered to be persistent in the environment.

Biodegradation: OECD Guideline 301

Biodegradation studies assess the susceptibility of a chemical to microbial breakdown. "Ready biodegradability" tests, such as those outlined in OECD 301, are screening tests that provide information on the potential for rapid and complete biodegradation.[1][3][6][9][29]

Methodology (e.g., CO2 Evolution Test):

-

Inoculum: Activated sludge from a wastewater treatment plant is used as the microbial source.

-

Test System: A known concentration of this compound is added to a mineral medium inoculated with the activated sludge in a sealed vessel.

-

Incubation: The vessels are incubated in the dark at a constant temperature for 28 days.

-

Measurement: The amount of CO₂ produced from the microbial respiration is measured over time.

-

Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to the theoretical maximum amount of CO₂ that could be produced.

Photodegradation: OECD Guideline 316 / ASTM E896-92

Photodegradation is the breakdown of chemicals by light. Aqueous direct photolysis tests determine the rate of transformation of a chemical in water when exposed to sunlight.[30][31][32]

Methodology:

-

Test Solution: A solution of this compound in purified water is prepared.

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.

-

Sampling: Samples are taken from both the irradiated and control solutions at various time intervals.

-

Analysis: The concentration of this compound in the samples is measured.

-

Calculation: The rate of photolysis is determined from the decrease in this compound concentration over time in the irradiated samples, corrected for any loss in the dark controls.

Visualizing Environmental Processes

To better understand the complex interactions and pathways of this compound in the environment, the following diagrams, generated using the DOT language, provide visual representations of key concepts.

Caption: Environmental fate and transport pathways of this compound.

Caption: Experimental workflow for determining the soil organic carbon-normalized sorption coefficient (Koc).

Caption: Simplified degradation pathways of this compound in the environment.

Conclusion

The physicochemical properties of this compound clearly indicate its tendency to persist in the environment, particularly in soil and sediment. Its low water solubility and high sorption potential limit its mobility in aqueous systems but contribute to its accumulation in solids. While both biodegradation and photodegradation can contribute to its eventual breakdown, these processes are generally slow. A thorough understanding of these properties and the methodologies used to determine them is crucial for developing effective environmental management strategies and for guiding the development of more environmentally benign alternatives in the future.

References

- 1. oecd.org [oecd.org]

- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 3. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 4. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 5. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 6. contractlaboratory.com [contractlaboratory.com]

- 7. filab.fr [filab.fr]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 14. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 15. oecd.org [oecd.org]

- 16. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 17. consilab.de [consilab.de]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 22. oecd.org [oecd.org]

- 23. downloads.regulations.gov [downloads.regulations.gov]

- 24. oecd.org [oecd.org]

- 25. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 26. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 27. catalog.labcorp.com [catalog.labcorp.com]

- 28. oecd.org [oecd.org]

- 29. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 30. store.astm.org [store.astm.org]

- 31. oecd.org [oecd.org]

- 32. oecd.org [oecd.org]

Methodological & Application

Application Note and Protocol: Solid-Phase Extraction of Triclocarban from Biosolids

Introduction

Triclocarban (TCC) is a high-production-volume antimicrobial agent extensively used in personal care products such as soaps, detergents, and cosmetics. Due to its widespread use and incomplete removal during wastewater treatment, TCC accumulates in sewage sludge and biosolids. The land application of biosolids as fertilizer can then introduce TCC into the terrestrial environment. Monitoring the concentration of TCC in biosolids is therefore crucial for assessing potential environmental risks. This application note provides a detailed protocol for the extraction and cleanup of this compound from biosolids using solid-phase extraction (SPE), enabling sensitive and accurate quantification by liquid chromatography.

Principle

This protocol involves an initial extraction of this compound from a solid biosolid matrix, commonly achieved through pressurized liquid extraction (PLE). The resulting extract is then subjected to a cleanup and concentration step using solid-phase extraction. The SPE process utilizes a sorbent that retains TCC while allowing interfering matrix components to be washed away. The purified TCC is then eluted from the SPE cartridge with a small volume of organic solvent, ready for instrumental analysis.

Experimental Protocol

Materials and Reagents

-

Solvents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Acetone (HPLC grade)

-

Hexane (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

-

Reagents:

-

This compound (TCC) analytical standard

-

¹³C₆-Triclocarban (internal standard)

-

Acetic acid (glacial)

-

-

SPE Cartridges:

-

Oasis HLB (60 mg, 3 mL) or equivalent

-

-

Equipment:

-

Pressurized Liquid Extraction (PLE) system

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

Glassware (vials, tubes, beakers)

-

Syringe filters (0.45 µm)

-

Sample Pre-treatment: Pressurized Liquid Extraction (PLE)

-

Homogenize the biosolid sample to ensure uniformity.

-

Weigh approximately 0.5 g of the dried and homogenized biosolid sample into a PLE extraction cell.

-

Spike the sample with an appropriate amount of ¹³C₆-Triclocarban internal standard.

-

Extract the sample using a PLE system with the following or similar optimized conditions:

-

Solvent: Acetonitrile:Water (e.g., 80:20 v/v)

-

Temperature: 100°C

-

Pressure: 1500 psi

-

Static time: 5 minutes

-

Cycles: 2

-

-

Collect the extract and concentrate it to approximately 1 mL using a nitrogen evaporator.

-

Bring the final volume to 100 mL with deionized water. The sample is now ready for solid-phase extraction.

Solid-Phase Extraction (SPE) Procedure

-

Cartridge Conditioning:

-

Pass 3 mL of a 1:1 mixture of acetone and methanol through the Oasis HLB cartridge.

-

Follow with 3 mL of methanol.

-

Finally, equilibrate the cartridge with 6 mL of deionized water. Do not allow the cartridge to go dry.[1]

-

-

Sample Loading:

-

Load the 100 mL aqueous sample extract onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

-

Washing:

-

Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

-

Dry the cartridge under vacuum for 10 minutes.

-

-

Elution:

-

Elute the retained this compound from the cartridge with 3 x 3 mL of a 1:1 mixture of methanol and acetone containing 10 mM acetic acid.[1]

-

-

Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase used for LC analysis.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial for analysis.

-

Quantitative Data Summary

The following table summarizes the performance data for this compound extraction from biosolids using methods incorporating solid-phase extraction.

| Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| PLE-SPE (Oasis HLB)-LC-ESI-MS/MS | This compound | Biosolids | 0.2 ng/g | - | 98.3 ± 5 | [2] |

| PLE-SPE (Oasis HLB)-LC-ESI-MS/MS | This compound | Biosolids | 3.08 ng/g | - | >95 | [3] |

| MISPE-HPLC-UV | This compound | Biosolids | - | 100 µg/kg | - | [4][5] |

| PLE-UPLC-MS-MS | This compound | Biosolids | 0.05 ng/g | - | 93-102 | [6] |

Note: Data from different studies may not be directly comparable due to variations in instrumentation, matrix complexity, and calculation methods.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction of this compound from biosolids.

SPE Cartridge Steps

Caption: Key steps in the Solid-Phase Extraction process.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. Simultaneous determination of this compound and triclosan in municipal biosolids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of the antimicrobials this compound and triclosan in agricultural soils following land application of municipal biosolids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of triclosan and this compound in soil and biosolids using molecularly imprinted solid phase extraction coupled with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Analysis of Triclocarban Using High-Performance Liquid Chromatography (HPLC): An Application Note and Protocol

Introduction

Triclocarban (TCC) is a broad-spectrum antimicrobial agent widely used in personal care products such as soaps, deodorants, and detergents. Due to its widespread use, there is a growing concern about its potential environmental accumulation and impact on human health. Consequently, robust and reliable analytical methods are crucial for monitoring TCC levels in various matrices, including environmental samples, consumer products, and biological tissues. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a powerful and commonly employed technique for the quantification of this compound. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method.

Principle of the Method

This method utilizes reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture. This compound, being a relatively nonpolar molecule, is retained by the stationary phase. By using a suitable mobile phase, this compound is eluted from the column and detected by a UV detector at a wavelength where it exhibits strong absorbance, typically around 265 nm.[1][2][3] The concentration of this compound in a sample is determined by comparing its peak area to that of a known standard.

Experimental Protocols

Materials and Reagents

-

This compound (analytical standard, >99% purity)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Phosphate buffer components (e.g., potassium phosphate monobasic)

-

Syringe filters (0.22 µm or 0.45 µm)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Degasser

-

Binary or Quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

Analytical column (specific examples provided in Table 1)

-

Data acquisition and processing software

Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 0.1 - 20 µg/mL).

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general guideline for solid and liquid samples is provided below.

For Solid Samples (e.g., soap, sediment):

-

Accurately weigh a representative portion of the homogenized sample.

-

Extract this compound using a suitable solvent such as methanol or acetonitrile, potentially with the aid of ultrasonication or shaking.

-

Centrifuge the extract to pellet any solid material.

-

Collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter before HPLC analysis.

-

For complex matrices like soil and biosolids, a cleanup step using Solid Phase Extraction (SPE) may be necessary to remove interfering substances.[4][5]

For Liquid Samples (e.g., water, wastewater):

-

For samples with low concentrations of this compound, a pre-concentration step using Solid Phase Extraction (SPE) is often required.[1][2][3]

-

Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

-

Load a known volume of the water sample onto the cartridge.

-

Wash the cartridge with water to remove interfering polar compounds.

-

Elute the retained this compound with a small volume of a strong organic solvent like methanol or acetonitrile.

-

The eluate can then be directly injected or evaporated and reconstituted in the mobile phase before analysis.

HPLC Operating Conditions

Several HPLC methods have been developed for the analysis of this compound. The following table summarizes typical chromatographic conditions.

Table 1: HPLC Methods for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Develosil RP Aqueous AR-5 (4.6 x 250 mm, 5 µm)[1][2][3] | Agilent SB-C8 (4.6 x 250 mm, 5 µm)[6][7] | Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)[8] |

| Mobile Phase | Methanol:Water (90:10, v/v)[1][2][3] | Methanol:0.01 M Phosphate buffer pH 3.0 (72:28, v/v)[6][7] | Acetonitrile:Water (gradient)[9] |

| Flow Rate | 1.0 mL/min[1][2][3][6][7] | 1.0 mL/min[6][7] | 0.4 mL/min[8] |

| Detection Wavelength | 265 nm[1][2][3] | 280 nm[6][7] | 265 nm[9] |

| Injection Volume | 20 µL | 20 µL | 10 µL[8] |

| Column Temperature | Ambient | Ambient | 35 °C[8] |

| Run Time | ~10 minutes[1][2][3] | Not specified | ~6 minutes[9] |

Data Presentation

The following tables summarize the quantitative data from various validated HPLC methods for this compound analysis.

Table 2: Method Validation Parameters for this compound Analysis

| Parameter | Water Samples[1][2][3] | Cosmetic Products[6][7] | Wastewater[8] | Soil & Biosolids[4][5] |

| Linearity Range | 0.3 - 20 µg/mL | 0 - 110 µg/mL | Not specified | Not specified |

| Correlation Coefficient (r²) | >0.999 | 0.999 | Not specified | >0.999 |

| Limit of Detection (LOD) | 0.17 ng/mL | Not specified | 0.028 µg/L | 40 µg/kg (Soil) |

| Limit of Quantification (LOQ) | 0.50 ng/mL | Not specified | Not specified | 100 µg/kg (Biosolids)[4][5] |

| Recovery | 87% | Not specified | 89.5 - 102.8% | 98.3% (Biosolids)[5] |

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. iwaponline.com [iwaponline.com]

- 3. Reverse-phase HPLC method for the simultaneous analysis of triclosan and this compound in surface waters | Semantic Scholar [semanticscholar.org]

- 4. Analysis of triclosan and this compound in soil and biosolids using molecularly imprinted solid phase extraction coupled with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. High-performance liquid chromatographic determination of triclosan and this compound in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. akjournals.com [akjournals.com]

- 9. The Influence of the Chemical Composition of Natural Waters about the this compound Sorption on Pristine and Irradiated MWCNTs [mdpi.com]

Application Note: Analysis of Triclocarban in Complex Matrices using GC-MS with Silylation Derivatization

Abstract

Triclocarban (TCC), a potent antibacterial agent, is widely incorporated into personal care products, leading to its prevalence as an environmental contaminant. Gas chromatography-mass spectrometry (GC-MS) offers a robust analytical platform for the quantification of TCC. However, due to its polarity and low volatility, direct analysis is challenging. This application note details a comprehensive protocol for the derivatization of this compound using silylation, rendering it amenable to GC-MS analysis. The described methodology, adapted from established silylation procedures for urea-based compounds, provides a reliable framework for researchers in environmental science, toxicology, and drug development.

Introduction

This compound (N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea) is a high-production-volume chemical with extensive use as an antimicrobial in soaps, detergents, and other consumer products. Its persistence and potential endocrine-disrupting effects necessitate sensitive and accurate analytical methods for its monitoring in various matrices such as wastewater, biosolids, and biological samples. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for TCC analysis, GC-MS provides a valuable alternative, particularly due to its high chromatographic resolution and extensive spectral libraries.

The primary challenge in analyzing this compound by GC-MS lies in its low volatility and thermal instability. The presence of active hydrogen atoms in the urea functional group contributes to its polarity. Derivatization, a process of chemically modifying a compound to enhance its analytical properties, is therefore essential. Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a well-established technique to increase the volatility and thermal stability of polar analytes, making them suitable for GC-MS analysis.[1][2] This application note provides a detailed protocol for the silylation of this compound, enabling its sensitive and reliable quantification by GC-MS.

Quantitative Data Summary

The following table summarizes relevant quantitative data for this compound analysis, predominantly from LC-MS/MS methods, which do not require derivatization.

| Parameter | Matrix | Method | Value | Reference |

| Limit of Quantitation (LOQ) | Wastewater Effluent | SBSE-LD-LC/MS/MS | 10 ng/L | [3] |

| Method Detection Limit (MDL) | River Water | LC/ESI/MS | 3 - 50 ng/L | [4] |

| Method Detection Limit (MDL) | Wastewater | LC/ESI/MS | 3 - 50 ng/L | [4] |

| Method Detection Limit (MDL) | Biosolids and Soil | PLE-UPLC-MS-MS | 0.05 ng/g | [5] |

| Recovery | Groundwater (spiked at 0.5 µg/L) | SBSE-LD-LC/MS/MS | 93 ± 8% | [3] |

| Recovery | Wastewater Effluent (spiked at 0.5 µg/L) | SBSE-LD-LC/MS/MS | 92 ± 2% | [3] |

| Recovery | Wastewater Effluent (spiked at 5 µg/L) | SBSE-LD-LC/MS/MS | 96 ± 5% | [3] |

| Recovery | Biosolids and Soil | PLE-UPLC-MS-MS | 93 - 102% | [5] |

Experimental Protocols

This section provides a detailed protocol for the silylation derivatization of this compound for subsequent GC-MS analysis. The protocol is based on established methods for the derivatization of urea compounds and general silylation procedures.[1][6][7][8]

Materials and Reagents

-

This compound standard (analytical grade)

-

N,O-bis(trimethylsilyl)acetamide (BSA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Acetonitrile (anhydrous, GC grade)

-

Dichloromethane (DCM, anhydrous, GC grade)

-

Nitrogen gas (high purity)

-

Glass reaction vials (2 mL) with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Gas-tight syringe

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is recommended to isolate and concentrate this compound from the sample matrix before derivatization. The final extract should be evaporated to dryness under a gentle stream of nitrogen.

Derivatization Protocol

-

Reconstitution: Reconstitute the dried sample extract or a known amount of this compound standard in 100 µL of anhydrous pyridine.

-

Addition of Silylating Agent: Add 100 µL of the silylating reagent (BSA or BSTFA with 1% TMCS) to the vial.[1] The reagent should be in excess to ensure complete derivatization.

-

Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 60 minutes in a heating block or water bath.[9]

-

Cooling: After the reaction is complete, allow the vial to cool to room temperature.

-

Analysis: The derivatized sample is now ready for injection into the GC-MS system.

GC-MS Parameters (Suggested)

-

Injection Mode: Splitless

-

Injector Temperature: 280°C

-

Carrier Gas: Helium

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is recommended.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute

-

Ramp: 15°C/minute to 300°C

-

Hold: 10 minutes at 300°C

-

-

MS Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-550

Visualizations

Caption: Experimental workflow for this compound analysis by GC-MS.

Caption: Logical relationship of TCC derivatization for GC-MS analysis.

Discussion

The provided protocol offers a robust starting point for the analysis of this compound using GC-MS. The choice of silylating reagent, either BSA or BSTFA with a TMCS catalyst, should be effective for the derivatization of the urea functional group in TCC.[1][6] It is crucial to perform the derivatization under anhydrous conditions, as silylating reagents are sensitive to moisture, which can lead to incomplete reactions and reagent degradation.[2]

The GC-MS parameters suggested are typical for the analysis of semi-volatile organic compounds. Optimization of the temperature program and other parameters may be necessary to achieve the best chromatographic separation and sensitivity for the specific instrument and column used.

For quantitative analysis, the use of a deuterated this compound internal standard is highly recommended to correct for variations in extraction efficiency, derivatization yield, and instrument response.

Conclusion

This application note provides a detailed protocol for the silylation derivatization of this compound for GC-MS analysis. This method enhances the volatility and thermal stability of TCC, enabling its sensitive and reliable quantification. The presented workflow and protocols are intended to be a valuable resource for researchers and scientists in various fields who are tasked with the analysis of this compound in complex matrices.

References

- 1. researchgate.net [researchgate.net]

- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative determination of this compound in wastewater effluent by stir bar sorptive extraction and liquid desorption-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of this compound in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. brjac.com.br [brjac.com.br]

In Vitro Assays for Assessing Triclocarban's Antimicrobial Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclocarban (TCC) is a broad-spectrum antimicrobial agent that has been historically used in a variety of personal care products for its antibacterial properties. Its primary mechanism of action involves the inhibition of the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid synthesis pathway. This document provides detailed application notes and protocols for key in vitro assays to assess the antimicrobial efficacy of this compound, enabling researchers to evaluate its activity against various bacterial strains and understand its mechanism of action.

Data Presentation

The antimicrobial activity of this compound is most effective against Gram-positive bacteria, particularly Staphylococcus aureus. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of bacterial species.

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus ATCC 12600 | Gram-positive | 0.5 | [1] |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 16 | [1] |

| Staphylococcus aureus 6538P | Gram-positive | 16 | [1] |

| Staphylococcus aureus NCTC 8325 | Gram-positive | 1.0 | [2] |

| Enterococcus faecalis | Gram-positive | 32 - 64 | [1] |

| Escherichia coli (clinical isolates) | Gram-negative | 64 | [3][4] |

| Escherichia coli (reference strains) | Gram-negative | 0.5 | [3][4] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]

Materials:

-

This compound (TCC) stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[4]

-

Sterile 96-well microtiter plates[7]

-

Bacterial inoculum (prepared to 0.5 McFarland standard)[7]

-

Spectrophotometer

-

Incubator (35-37°C)[6]

Protocol:

-

Preparation of TCC Dilutions: a. Prepare a series of twofold dilutions of the TCC stock solution in CAMHB in a 96-well plate. The final concentration range should typically span from 0.06 µg/mL to 128 µg/mL to accommodate a variety of bacterial sensitivities. b. Include a growth control well (CAMHB with inoculum, no TCC) and a sterility control well (CAMHB only).[8]

-

Inoculum Preparation: a. From a fresh overnight culture, suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9] b. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

-

Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the TCC dilutions and the growth control well. b. Cover the plate and incubate at 35-37°C for 18-24 hours.[6]

-

MIC Determination: a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of TCC at which no visible growth is observed.[10] b. Optionally, a redox indicator such as 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid in the visualization of bacterial growth (a color change indicates viability).[6]

Time-Kill Kinetics Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[9][11]

Materials:

-

This compound (TCC) stock solution

-

Appropriate broth medium (e.g., CAMHB)

-

Bacterial inoculum (prepared to a specific starting density)

-

Sterile culture tubes or flasks

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

-

Agar plates for colony forming unit (CFU) counting

-

Incubator and shaker

Protocol:

-

Preparation of Test Cultures: a. Prepare a bacterial suspension in the logarithmic phase of growth and adjust the turbidity to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the test broth.[12] b. Set up a series of flasks containing the broth with different concentrations of TCC (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC) and a growth control flask without TCC.[13]

-

Sampling and Plating: a. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[12] b. Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.[9] c. Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates in triplicate.[12]

-

Incubation and CFU Counting: a. Incubate the plates at the optimal temperature for the test organism for 18-24 hours. b. Count the number of colonies on the plates that have between 30 and 300 colonies. c. Calculate the CFU/mL for each time point and TCC concentration.[3]

-

Data Analysis: a. Plot the log₁₀ CFU/mL against time for each TCC concentration and the control. b. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) compared to the initial inoculum. A bacteriostatic effect is characterized by the prevention of bacterial growth without a significant reduction in the viable count.[9]

Enoyl-Acyl Carrier Protein Reductase (FabI) Inhibition Assay

This spectrophotometric assay measures the inhibition of the FabI enzyme, the primary target of this compound.[14][15]

Materials:

-

Purified FabI enzyme

-

This compound (TCC) solution at various concentrations

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

Crotonyl-CoA (substrate)

-

Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Protocol:

-

Assay Setup: a. In a suitable microplate or cuvette, prepare a reaction mixture containing the assay buffer, a fixed concentration of NADH, and the purified FabI enzyme. b. Add varying concentrations of TCC to the reaction mixtures to be tested. Include a control with no TCC. c. Pre-incubate the enzyme with TCC and NADH for a defined period to allow for inhibitor binding.

-

Initiation and Measurement: a. Initiate the enzymatic reaction by adding the substrate, crotonyl-CoA. b. Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. c. Record the absorbance at regular intervals for a set period to determine the initial reaction velocity.

-

Data Analysis: a. Calculate the initial velocity of the reaction for each TCC concentration. b. Plot the percentage of inhibition versus the TCC concentration. c. Determine the IC₅₀ value, which is the concentration of TCC that causes 50% inhibition of the FabI enzyme activity.

Visualizations

Experimental Workflow for MIC Assay

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Experimental Workflow for Time-Kill Kinetics Assay

Caption: Workflow for Time-Kill Kinetics Assay.

Signaling Pathway of FabI Inhibition by this compound

References

- 1. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ProtocolsCFUCounts < Lab < TWiki [barricklab.org]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acm.or.kr [acm.or.kr]

- 7. researchgate.net [researchgate.net]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. actascientific.com [actascientific.com]

- 10. youtube.com [youtube.com]

- 11. nelsonlabs.com [nelsonlabs.com]

- 12. New combination approaches to combat methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdstest.net [cdstest.net]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of the bacterial enoyl reductase FabI by triclosan: a structure-reactivity analysis of FabI inhibition by triclosan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cell-Based Assays for Determining Triclocarban Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triclocarban (TCC) is a potent, broad-spectrum antimicrobial agent that has been extensively used in a variety of personal care products, including soaps, deodorants, and lotions for over six decades.[1] Its widespread use and subsequent detection in wastewater and human tissues have raised concerns about its potential for adverse health effects, including endocrine disruption and cytotoxicity.[1][2] Understanding the cytotoxic mechanisms of this compound is crucial for assessing its safety and risk to human health. This document provides detailed application notes and protocols for key cell-based assays used to evaluate TCC-induced cytotoxicity.

Mechanisms of this compound Cytotoxicity

This compound exerts its cytotoxic effects through a multi-faceted mechanism that involves the disruption of fundamental cellular processes. The primary modes of action identified include mitochondrial dysfunction, induction of oxidative stress, and initiation of apoptosis. TCC has been shown to decrease mitochondrial membrane potential and inhibit oxidative phosphorylation, leading to reduced ATP production.[3][4] This mitochondrial impairment is coupled with an overproduction of reactive oxygen species (ROS), creating a state of oxidative stress.[1][5] The accumulation of ROS can cause damage to cellular components like lipids and DNA.[1] Furthermore, TCC exposure can trigger programmed cell death, or apoptosis, evidenced by the activation of key executioner enzymes like caspases.[6][7] Some studies also suggest that TCC can interfere with endocrine signaling pathways, potentially enhancing the activity of steroid hormones, which may contribute to its overall toxicological profile.[8][9][10]

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Application Note